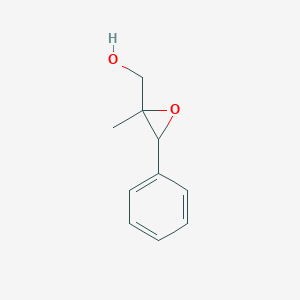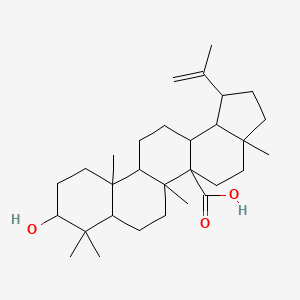![molecular formula C28H35NO3 B12106375 (2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B12106375.png)
(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-ヘキサメチル-12-トリシクロ[63104,11]ドデカ-2,6,9-トリエニル]-1-ヒドロキシプロプ-2-エニリデン]-5,6,7,8-テトラヒドロピロリジン-1,3-ジオン」は、複数の環と官能基を特徴とする複雑な有機分子です。
準備方法
合成経路と反応条件
この化合物の合成には、トリシクリックコアの形成、ヒドロキシプロプ-2-エニリデン基の導入、およびテトラヒドロピロリジン-1,3-ジオン部分の構築など、複数のステップが含まれます。一般的な反応条件には、以下が含まれる場合があります。
トリシクリックコアの形成: これは、ジエンとジエノファイルを含む環化反応を、熱的または触媒的条件下で行うことで達成できます。
ヒドロキシプロプ-2-エニリデン基の導入: このステップには、エニリデン官能基を導入するためのアルドール縮合またはウィッティヒ反応が含まれる場合があります。
テトラヒドロピロリジン-1,3-ジオン部分の構築: これは、アミンとジケトンを含む環化反応によって合成できます。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために合成経路の最適化が必要です。これには、連続フローリアクター、高度な精製技術、および厳格な品質管理対策の使用が含まれる場合があります。
化学反応解析
反応の種類
この化合物は、以下を含むさまざまな化学反応を起こすことができます。
酸化: ヒドロキシ基は、ケトンまたはアルデヒドを形成するために酸化できます。
還元: エニリデン基は、飽和炭化水素を形成するために還元できます。
置換: トリシクリックコアの官能基は、求核置換反応または求電子置換反応によって他の基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 一般的な還元剤には、水素化リチウムアルミニウム(LiAlH₄)と、パラジウム触媒を用いた水素ガス(H₂)が含まれます。
置換: 一般的な試薬には、ハロゲン(例:Cl₂、Br₂)と求核試薬(例:NaOH、NH₃)が含まれます。
主要な生成物
酸化: ケトンまたはアルデヒドの形成。
還元: 飽和炭化水素の形成。
置換: 置換トリシクリック化合物の形成。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的プロセスを研究するためのプローブとしての潜在的な使用。
医学: そのユニークな構造的特徴による潜在的な治療的応用。
産業: 新素材や触媒の開発に使用されます。
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The enylidene group can be reduced to form saturated hydrocarbons.
Substitution: Functional groups on the tricyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted tricyclic compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials and catalysts.
作用機序
この化合物は、特定の分子標的や経路との相互作用を通じて作用を及ぼします。トリシクリックコアは、酵素や受容体と相互作用する可能性があり、ヒドロキシプロプ-2-エニリデン基は、水素結合やその他の相互作用に関与する可能性があります。テトラヒドロピロリジン-1,3-ジオン部分は、化合物の全体的な安定性と反応性に寄与する可能性があります。
類似の化合物との比較
類似の化合物
(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-ヘキサメチル-12-トリシクロ[6.3.1.04,11]ドデカ-2,6,9-トリエニル]-1-ヒドロキシプロプ-2-エニリデン]-5,6,7,8-テトラヒドロピロリジン-1,3-ジオン: 構造は類似していますが、官能基や置換基が異なる場合があります。
トリシクリック化合物: トリシクリックコアは類似していますが、側鎖や官能基が異なる化合物。
テトラヒドロピロリジン誘導体: テトラヒドロピロリジン部分は類似していますが、コア構造が異なる化合物。
独自性
この化合物の独自性は、トリシクリックコア、ヒドロキシプロプ-2-エニリデン基、およびテトラヒドロピロリジン-1,3-ジオン部分の組み合わせにあります。この組み合わせは、ユニークな化学的および生物学的特性を与え、研究開発のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione: Similar in structure but may have different functional groups or substituents.
Tricyclic compounds: Compounds with similar tricyclic cores but different side chains or functional groups.
Tetrahydropyrrolizine derivatives: Compounds with similar tetrahydropyrrolizine moieties but different core structures.
Uniqueness
The uniqueness of the compound lies in its combination of a tricyclic core, hydroxyprop-2-enylidene group, and tetrahydropyrrolizine-1,3-dione moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C28H35NO3 |
|---|---|
分子量 |
433.6 g/mol |
IUPAC名 |
(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione |
InChI |
InChI=1S/C28H35NO3/c1-15-12-27(5)13-17(3)24-22(16(2)14-28(24,6)18(15)4)19(27)9-10-21(30)23-25(31)20-8-7-11-29(20)26(23)32/h9-10,12-14,18-20,22,24,30H,7-8,11H2,1-6H3/b10-9+,15-12-,23-21+ |
InChIキー |
WDPIULZTNJKEMP-DZUXDZSKSA-N |
異性体SMILES |
CC1/C(=C\C2(C=C(C3C1(C=C(C3C2/C=C/C(=C\4/C(=O)C5CCCN5C4=O)/O)C)C)C)C)/C |
正規SMILES |
CC1C(=CC2(C=C(C3C1(C=C(C3C2C=CC(=C4C(=O)C5CCCN5C4=O)O)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B12106306.png)
![Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12106308.png)




![[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B12106333.png)


![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)


![4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione](/img/structure/B12106376.png)

